2,6-Diamino-9H-purine-8-thiol
Overview
Description
2,6-Diamino-9H-purine-8-thiol, also known by its IUPAC name 2,6-diamino-7,9-dihydro-8H-purine-8-thione, is a chemical compound with the molecular formula C5H6N6S . It has a molecular weight of 182.21 . The compound is used for research and development purposes .
Synthesis Analysis
A series of 2,6-diamine-9H-purine derivatives substituted with phenyl groups at the 8-position through three carbon bridges were synthesized as nonclassical antifolates . The anti-proliferative activities of these compounds against HL60, HeLa, and A549 cells were tested .Molecular Structure Analysis
The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the this compound molecule . It contains a total of 18 atoms; 6 Hydrogen atoms, 5 Carbon atoms, 6 Nitrogen atoms, and 1 Sulfur atom .Chemical Reactions Analysis
The compound has been synthesized as nonclassical antifolates . The anti-proliferative activities of these compounds against HL60, HeLa, and A549 cells were tested .Physical and Chemical Properties Analysis
The compound has a molecular weight of 182.21 and a molecular formula of C5H6N6S . It is solid at room temperature .Scientific Research Applications
Complex Hydrogen-Bonding Schemes
Research shows that 2,6-diamino-9H-purine-8-thiol forms complex hydrogen-bonding schemes in certain structures, such as 2,6-diamino-9H-purine monohydrate and bis(2,6-diamino-9H-purin-1-ium) 2-(2-carboxylatophenyl)acetate heptahydrate. These structures, despite being molecularly simple, display intricate hydrogen-bonding networks. This complexity is significant in understanding molecular interactions and designing new compounds with specific properties (Atria, Garland, & Baggio, 2010).
Radiolabelled Precursor for 14C-Nucleosides
This compound is used in the synthesis of radiolabelled precursors for preparing 14C-labelled nucleosides. This application is vital in drug development, particularly in tracing and studying the pharmacokinetics of drugs (Valsborg, Knutsen, Lundt, & Foged, 1995).
Corrosion Inhibition
This compound has been studied as a corrosion inhibitor for mild steel in acidic solutions. The inhibition efficiency of this compound was significant, demonstrating its potential use in protecting metals from corrosion in industrial applications (Yan, Li, Cai, & Hou, 2008).
Antiviral and Antitumor Activities
Synthesized derivatives of this compound have been evaluated for their antiviral and antitumor activities. The variations in their chemical structures influence their biological activities, making them subjects of interest in medicinal chemistry research (Sedláček, Břehová, Pohl, Holý, & Janeba, 2011).
Cardiomyogenesis Inducing Agents
Research indicates that this compound derivatives might support cardiomyogenic cell differentiation. This suggests potential therapeutic applications in regenerative medicine and heart disease treatment (Koley, König, Hilber, Schnürch, Stanetty, & Mihovilovic, 2010).
Mechanism of Action
Target of Action
The primary targets of 2,6-Diamino-9H-purine-8-thiol are enzymes involved in the folate pathway, such as dihydrofolate reductase (DHFR), thymidylate synthase (TS), and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . These enzymes play a vital role in the synthesis of DNA nucleotides and are deeply involved in the one-carbon transfer .
Mode of Action
this compound interacts with its targets by inhibiting their activities . As a nonclassical antifolate, it enters cells through passive diffusion . The compound’s interaction with these enzymes disrupts the folate pathway, affecting DNA synthesis and leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The compound affects the folate pathway, which is crucial for DNA nucleotide synthesis . By inhibiting key enzymes in this pathway, the compound disrupts DNA synthesis, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
As a nonclassical antifolate, it is generally more lipophilic and enters cells through passive diffusion .
Result of Action
The compound’s action results in the inhibition of cell proliferation and the induction of apoptosis . For instance, flow cytometry studies indicated that HL-60 cells treated with a similar compound displayed S-phase arrest and induction of apoptosis . The effect on lysosomes and mitochondria were confirmed, indicating that the induction of apoptosis was acting through a lysosome-nonmitochondrial pathway .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that purine derivatives can interact with various enzymes and proteins in biochemical reactions .
Cellular Effects
Some purine derivatives have been shown to have anti-proliferative activities against certain cell lines .
Molecular Mechanism
Purine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is a solid and should be stored at room temperature .
Metabolic Pathways
Purine metabolism plays a vital role in the synthesis of DNA nucleotides .
Properties
IUPAC Name |
2,6-diamino-7,9-dihydropurine-8-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6S/c6-2-1-3(10-4(7)9-2)11-5(12)8-1/h(H6,6,7,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXYEVRDQVTHAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(N=C(N=C1NC(=S)N2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50417907 | |
Record name | 2,6-Diamino-9H-purine-8-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50417907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
462066-71-3 | |
Record name | 2,6-Diamino-9H-purine-8-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50417907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-diamino-9H-purine-8-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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